Sebacato de amonio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ammonium sebacate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Employed in the study of metabolic pathways involving dicarboxylic acids.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of high-voltage electrolytes for aluminum electrolytic capacitors

Mecanismo De Acción

. .

Mode of Action

The interaction of ammonium sebacate with aluminium during anodization results in the formation of porous anodic films . This process emphasizes the close relationship between pore generation and oxygen evolution . The

PO43−PO_4^{3-}PO43−

ions incorporated in the anodic films behave as the primary source of avalanche electrons . It is the avalanche electronic current through the barrier film that causes oxygen evolution during anodization . ) to nitrite (. . .Result of Action

The action of ammonium sebacate results in the formation of porous anodic films on aluminium surfaces . When growth of anodic oxide and oxygen evolution occur simultaneously at the aluminium anode, cavities or pores are formed in the resulting films . This process is crucial for the synthesis of various functional nanostructures .

Action Environment

The action of ammonium sebacate is influenced by environmental factors such as the presence of other electrolytes and the type of solution in which the compound is dissolved . For instance, the compound’s action has been studied in ethylene glycol and several

H3PO4H_3PO_4H3PO4

-containing electrolytes . The compound’s action, efficacy, and stability can vary depending on these environmental conditions .Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium sebacate can be synthesized through the esterification reaction of ammonium sebacate and ethylene glycol . The reaction conditions involve controlling the temperature and heat preservation time to enhance the solubility of ammonium sebacate in ethylene glycol . This method ensures high conductivity and stability of the resulting product .

Industrial Production Methods: In industrial settings, ammonium sebacate is produced by reacting decanedioic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the pure compound . The process is straightforward, cost-effective, and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Ammonium sebacate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sebacic acid and other by-products.

Reduction: Under specific conditions, it can be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions, particularly with halogens and other reactive groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are commonly employed.

Major Products Formed:

Oxidation: Sebacic acid and water.

Reduction: Amine derivatives and water.

Substitution: Halogenated sebacate compounds.

Comparación Con Compuestos Similares

- Ammonium azelate

- Ammonium dodecanoate

- Ammonium pentaborate

Comparison: Ammonium sebacate is unique due to its high solubility in ethylene glycol and its ability to form stable high-voltage electrolytes . Compared to ammonium azelate and ammonium dodecanoate, ammonium sebacate offers better high-temperature resistance and high-voltage stability . This makes it particularly suitable for applications in electronic capacitors and other high-performance materials .

Actividad Biológica

Ammonium sebacate, a compound formed from the neutralization of sebacic acid with ammonium hydroxide, has garnered attention for its diverse biological activities. This article explores its potential antimicrobial properties, effects on gene regulation through histone deacetylase inhibition, and its role in autophagy induction.

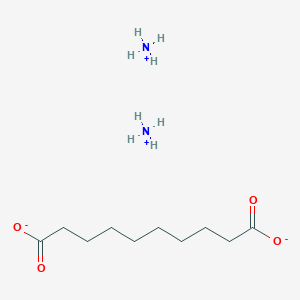

- Chemical Formula : C10H24N2O4

- Molecular Weight : 236.31 g/mol

- Physical Form : White crystalline solid

- Solubility : Soluble in water; pH of a 5% solution ranges from 6.5 to 7.5, indicating neutrality.

Antimicrobial Properties

Research indicates that ammonium sebacate exhibits antimicrobial activity against specific bacterial and fungal strains. It has been tested against:

| Microorganism | Type | Activity Observed |

|---|---|---|

| Escherichia coli | Bacteria | Inhibition |

| Candida albicans | Fungus | Inhibition |

These findings suggest potential applications in pharmaceutical formulations and as a preservative in various products. The exact mechanisms underlying this antimicrobial activity require further investigation.

Histone Deacetylase Inhibition

One of the most significant areas of research regarding ammonium sebacate is its ability to inhibit histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histone proteins, influencing gene expression. Studies have shown that treatment with ammonium sebacate can lead to:

- Increased histone acetylation

- Altered gene expression patterns

This modulation of HDAC activity positions ammonium sebacate as a valuable tool in research focused on gene regulation and its implications in diseases such as cancer.

Induction of Autophagy

Ammonium sebacate has also been implicated in the induction of autophagy , a cellular process that degrades and recycles damaged components. Research findings indicate that:

- Treatment with ammonium sebacate activates autophagy pathways.

- This activation may promote cellular health and survival, particularly in the context of neurodegenerative diseases and cancer.

The specific pathways through which ammonium sebacate induces autophagy remain to be fully elucidated, but preliminary studies have shown promising results.

Case Studies

- Antimicrobial Activity Study : A study conducted on various microbial strains demonstrated that ammonium sebacate effectively inhibited the growth of E. coli and C. albicans, suggesting its potential as an antimicrobial agent in clinical settings.

- Histone Acetylation Research : In vitro experiments revealed that cells treated with ammonium sebacate exhibited significantly higher levels of acetylated histones compared to untreated controls, indicating its role as an HDAC inhibitor.

- Autophagy Induction Study : A model using neuroblastoma cells showed that treatment with ammonium sebacate resulted in increased autophagic markers, suggesting enhanced cellular recycling processes.

Propiedades

IUPAC Name |

diazanium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATJMZAWJRWBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648441 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-63-2 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of ammonium sebacate in the provided research papers?

A1: Ammonium sebacate is primarily used as a solute in electrolytes for aluminum electrolytic capacitors. [, , , , , , , , , ]

Q2: How does the concentration of ammonium sebacate affect the performance of aluminum electrolytic capacitors?

A2: Research indicates that as the concentration of ammonium sebacate increases in the electrolyte, the sparking voltage of the capacitor tends to decrease while the conductivity increases. []

Q3: Are there any advantages to using ammonium sebacate over other similar compounds in electrolytes for aluminum electrolytic capacitors?

A3: Yes, studies show that branched long-chain dibasic acid ammonium, derived from ammonium sebacate, exhibits higher solubility in ethylene glycol compared to ammonium sebacate alone. This results in an improved sparking voltage, potentially enhancing the capacitor's performance. []

Q4: What is the impact of adding ammonium sebacate to electrolytes containing other carboxylic acid ammonium salts?

A4: Combining ammonium sebacate with other branched-chain carboxylic acid ammonium salts in electrolytes has been shown to improve the performance of aluminum electrolytic capacitors. These capacitors exhibit low leakage current, high ripple current, high-frequency resistance, and improved temperature stability, making them suitable for applications like energy-saving lamps. []

Q5: Does the presence of ammonium sebacate in electrolytes influence the lifespan of aluminum electrolytic capacitors?

A5: Research suggests that capacitors using electrolytes containing ammonium sebacate demonstrate good long-term stability. For instance, capacitors with electrolytes incorporating ammonium sebacate and specific additives passed a 3,000-hour high voltage test at 105°C. []

Q6: How does the thermal stability of ammonium sebacate compare to other dicarboxylic acids like sebacic acid?

A6: Studies reveal that the decomposition temperature of side-chain polycarbon dibasic acid (SCPDA), synthesized from ammonium sebacate, exceeds 200°C. This indicates better thermal stability compared to sebacic acid. Consequently, electrolytes formulated with SCPDA derivatives demonstrate superior performance in aluminum electrolytic capacitors, particularly in high-temperature applications. []

Q7: Can ammonium sebacate be used in combination with polymers in electrolytes for aluminum electrolytic capacitors?

A7: Yes, research indicates that adding the high molecular polymer polyvinyl alcohol (PVA) to electrolytes containing ammonium sebacate can increase the sparking voltage and reduce sparking time, improving the overall performance of aluminum electrolytic capacitors. []

Q8: Are there any studies on the long-term performance of aluminum electrolytic capacitors using ammonium sebacate-based electrolytes under high-temperature conditions?

A8: Research shows that capacitors utilizing electrolytes containing ammonium sebacate, along with specific additives and solvents, can function for extended periods under high temperatures. For example, some formulations allowed capacitors to withstand 8,000 hours of operation under a ripple current at an unspecified elevated temperature. []

Q9: Beyond aluminum electrolytic capacitors, has ammonium sebacate been explored for any other applications in material science?

A9: Yes, ammonium sebacate served as a starting material for synthesizing linear ester amide copolymers. These copolymers, with varying compositions, exhibited diverse properties, including fiber-forming abilities and melting points ranging from 149 to 198°C. This research highlights the potential of ammonium sebacate as a building block for novel polymeric materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.